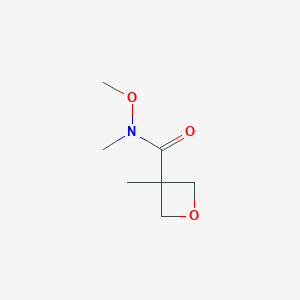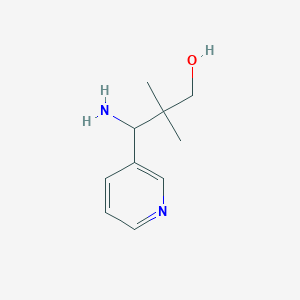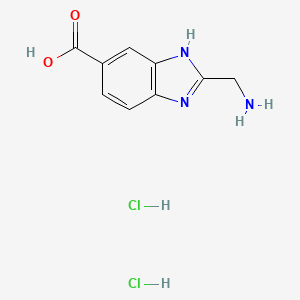![molecular formula C6H14Cl2N4 B1382544 [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1803608-87-8](/img/structure/B1382544.png)
[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Descripción general
Descripción
“[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride” is a chemical compound. It is a derivative of 1H-1,2,3-triazole . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The InChI code for this compound is1S/C6H12N4.2ClH/c1-5(2)10-4-8-6(3-7)9-10;;/h4-5H,3,7H2,1-2H3;2*1H . Chemical Reactions Analysis
The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 213.11 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : The compound's synthesis involves 1,3-dipolar cycloaddition reactions, as demonstrated in the preparation of related triazol-4-yl methanamine derivatives. These processes are crucial for obtaining high yields and specific structures (Aouine, El Hallaoui, & Alami, 2014).
Structural Analysis : Advanced techniques like NMR spectroscopy, Elemental Analysis, and Mass Spectrometry are used to establish the structural integrity of these compounds. Such methods provide a comprehensive understanding of the chemical structure and properties of triazole derivatives (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Triazole derivatives, closely related to the queried compound, have been found to exhibit significant antimicrobial activities. This makes them potential candidates for drug development in combating various microbial infections (M. Nagamani et al., 2018).
Antifungal Applications : These compounds have shown promising results against pathogenic strains, indicating their potential as effective antifungal agents. The exploration of their antifungal properties is a key area of research (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Herbicidal and Fungicidal Evaluation
Herbicidal Activity : Novel triazole derivatives have been synthesized and evaluated for their herbicidal effectiveness. Some of these compounds have shown moderate to good herbicidal activities, highlighting their potential in agricultural applications (Yan Jin et al., 2015).
Fungicidal Properties : Studies also reveal the fungicidal potential of these compounds, with excellent activities against common pathogens. This suggests their use in controlling fungal diseases in agriculture (Guan‐Ping Yu et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with the Carbonic Anhydrase-II enzyme, exhibiting inhibitory potential . It binds directly with the active site residues of the enzyme, leading to a decrease in its activity .
Safety and Hazards
Propiedades
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-6(3-7)8-9-10;;/h4-5H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJKMCFYIABFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride | |
CAS RN |
1803608-87-8 | |
| Record name | 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)



![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)


![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)